molecular formula C13H14N2O3S2 B6542899 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide CAS No. 1070964-95-2

2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide

Cat. No.: B6542899
CAS No.: 1070964-95-2
M. Wt: 310.4 g/mol
InChI Key: AQDCTQZJIRVMLX-UHFFFAOYSA-N
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Description

2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, thiophene derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer .

Comparison with Similar Compounds

2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonamido group, which can impart distinct biological activities and chemical properties.

Similar Compounds

Properties

IUPAC Name

2-[4-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-9-2-7-13(19-9)20(17,18)15-11-5-3-10(4-6-11)8-12(14)16/h2-7,15H,8H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDCTQZJIRVMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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